

1-Acetamido-4-bromonaphthalene CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Acetamido-4-bromonaphthalene

Cat. No.: B1267572

[Get Quote](#)

An In-depth Technical Guide to 1-Acetamido-4-bromonaphthalene

This technical guide provides a comprehensive overview of **1-Acetamido-4-bromonaphthalene**, including its chemical identifiers, physical properties, a plausible synthesis protocol, and potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Identifiers and Properties

1-Acetamido-4-bromonaphthalene is a derivative of naphthalene. Its core chemical and physical properties are summarized below.

Identifier	Value	Reference
CAS Number	91394-66-0	[1] [2]
Molecular Formula	C ₁₂ H ₁₀ BrNO	[1]
Molecular Weight	264.1 g/mol	[1]
IUPAC Name	N-(4-bromo-1-naphthalenyl)acetamide	
Synonyms	N-(4-Bromonaphthalen-1-yl)acetamide, N-Acetyl-4-bromo-1-naphthylamine	
Melting Point	160-163 °C	
Boiling Point	454.3 ± 28.0 °C (Predicted)	
Density	1.528 ± 0.06 g/cm ³ (Predicted)	
pKa	14.67 ± 0.43 (Predicted)	
Storage Temperature	2-8 °C	

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of **1-Acetamido-4-bromonaphthalene** is not readily available, a plausible and standard synthetic route can be devised based on established chemical reactions. The overall synthesis involves three main stages: the bromination of naphthalene to yield 1-bromonaphthalene, subsequent nitration and reduction to produce 4-bromo-1-naphthylamine, and finally, the acetylation of the amino group to yield the target compound.

Stage 1: Synthesis of 1-Bromonaphthalene

The synthesis of 1-bromonaphthalene is a well-documented procedure involving the electrophilic aromatic substitution of naphthalene with bromine.[\[3\]](#)

Materials and Reagents:

- Naphthalene
- Bromine
- Carbon tetrachloride (or another suitable halogenated solvent)
- Powdered sodium hydroxide
- Anhydrous calcium chloride or sodium sulfate

Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Reflux condenser
- Dropping funnel
- Heating mantle
- Apparatus for vacuum distillation

Procedure:

- In a 2 L three-necked flask, combine 512 g (4 moles) of naphthalene with 275 g (170 mL) of carbon tetrachloride.
- Heat the mixture to a gentle boil using a heating mantle.
- Through the dropping funnel, add 707 g (220 mL, 4.4 moles) of bromine at a rate that minimizes the carryover of bromine with the evolving hydrogen bromide gas. This addition should take approximately 12-15 hours.
- After the addition is complete, continue to stir and gently heat the mixture until the evolution of HBr ceases (approximately 6 hours).
- Distill off the carbon tetrachloride under reduced pressure.

- To the residue, add 20-30 g of powdered sodium hydroxide and stir at 90-100°C for four hours to neutralize any remaining acid.
- Perform fractional distillation under reduced pressure to purify the product. Collect the main fraction of 1-bromonaphthalene at 132-135°C/12 mm Hg or 145-148°C/20 mm Hg.[4][5]

Stage 2: Synthesis of 4-Bromo-1-naphthylamine

This stage involves the nitration of 1-bromonaphthalene to form 4-bromo-1-nitronaphthalene, followed by the reduction of the nitro group to an amine.

Procedure (Nitration):

- Dissolve 1-bromonaphthalene in a mixture of concentrated sulfuric and nitric acid at a low temperature (typically 0-5 °C) to control the reaction.
- The reaction mixture is stirred for a specified period and then poured onto ice to precipitate the crude 4-bromo-1-nitronaphthalene.
- The product is filtered, washed with water, and can be recrystallized from a suitable solvent like ethanol.

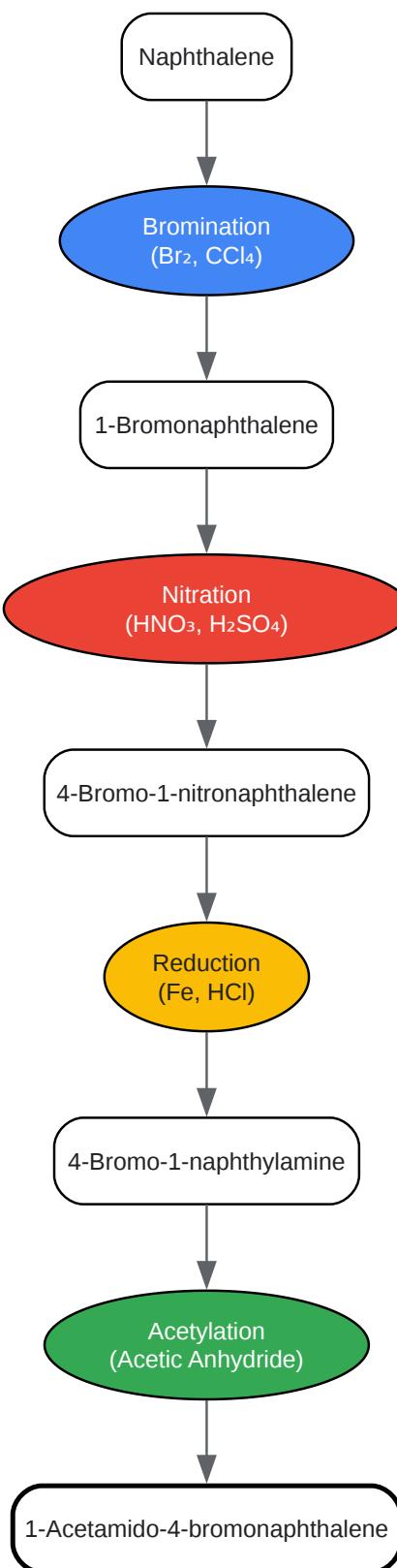
Procedure (Reduction):

- The 4-bromo-1-nitronaphthalene is reduced to 4-bromo-1-naphthylamine. A common method is using a metal catalyst, such as tin or iron, in the presence of hydrochloric acid.
- The nitro compound is heated with the metal and acid.
- After the reaction is complete, the mixture is basified to precipitate the amine, which is then extracted with an organic solvent and purified.

Stage 3: Synthesis of 1-Acetamido-4-bromonaphthalene

The final step is the acetylation of the amino group of 4-bromo-1-naphthylamine. This is a standard procedure for protecting amines or synthesizing amides.[6]

Materials and Reagents:


- 4-Bromo-1-naphthylamine
- Acetic anhydride or acetyl chloride
- A suitable base (e.g., pyridine or triethylamine)
- A suitable solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

- Dissolve 4-bromo-1-naphthylamine in the chosen solvent in a reaction flask.
- Cool the solution in an ice bath.
- Slowly add acetic anhydride or acetyl chloride to the stirred solution.
- Add the base to neutralize the acid byproduct (acetic acid or HCl).
- Allow the reaction to proceed at room temperature for a few hours.
- The reaction mixture is then washed with water and a dilute acid solution to remove any unreacted starting material and base.
- The organic layer is dried over an anhydrous salt, and the solvent is removed under reduced pressure to yield the crude **1-Acetamido-4-bromonaphthalene**, which can be further purified by recrystallization.

Synthetic Workflow Diagram

The following diagram illustrates the logical progression of the synthesis of **1-Acetamido-4-bromonaphthalene** from naphthalene.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **1-Acetamido-4-bromonaphthalene**.

Potential Applications and Biological Significance

While specific studies on the biological activity of **1-Acetamido-4-bromonaphthalene** are limited, the broader class of naphthalene derivatives has been extensively investigated for various applications.

- **Pharmaceutical Research:** Naphthalene-based compounds have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[7][8][9]} The presence of a bromine atom and an acetamido group on the naphthalene scaffold of **1-Acetamido-4-bromonaphthalene** makes it an interesting candidate for further investigation in drug discovery programs. The bromine atom can participate in halogen bonding and influence the lipophilicity of the molecule, potentially enhancing its binding to biological targets.
- **Chemical Synthesis:** As a functionalized naphthalene derivative, this compound can serve as a versatile intermediate in the synthesis of more complex molecules. The acetamido group can be hydrolyzed back to an amine for further functionalization, and the bromine atom can be utilized in cross-coupling reactions to build larger molecular architectures.
- **Materials Science:** The naphthalene core is a well-known chromophore, and its derivatives are used in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. The specific substitutions on **1-Acetamido-4-bromonaphthalene** could impart unique photophysical properties, making it a candidate for investigation in materials science.

In conclusion, **1-Acetamido-4-bromonaphthalene** is a compound with significant potential for further research and application in both the life sciences and materials science. The synthetic protocols outlined in this guide provide a foundation for its preparation and subsequent investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 1-ACETAMIDO-4-BROMONAPHTHALENE | 91394-66-0 [chemicalbook.com]
- 3. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Buy N-(1-Bromo-2-naphthyl)acetamide | 7597-73-1 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [1-Acetamido-4-bromonaphthalene CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267572#1-acetamido-4-bromonaphthalene-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com